4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate
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Overview
Description
4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate is an organic compound with the molecular formula C30H47O6. It is a derivative of benzoic acid, featuring two ester groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with octanol and tridecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol, tridecanol, and 1,2,4-benzenetricarboxylic acid.
Reduction: Octanol and tridecanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate involves its interaction with various molecular targets. The ester bonds in the compound can undergo hydrolysis, releasing the corresponding carboxylic acids and alcohols, which may exert biological effects. The compound’s ability to form stable ester bonds also makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hexyloxy)carbonyl]-3-[(dodecyloxy)carbonyl]benzoate
- 4-[(Decyloxy)carbonyl]-3-[(tetradecyloxy)carbonyl]benzoate
- 4-[(Dodecyloxy)carbonyl]-3-[(hexadecyloxy)carbonyl]benzoate
Uniqueness
4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various scientific fields, including organic synthesis and drug delivery .
Properties
CAS No. |
63594-09-2 |
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Molecular Formula |
C30H47O6- |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
4-octoxycarbonyl-3-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/C30H48O6/c1-3-5-7-9-11-12-13-14-15-17-19-23-36-30(34)27-24-25(28(31)32)20-21-26(27)29(33)35-22-18-16-10-8-6-4-2/h20-21,24H,3-19,22-23H2,1-2H3,(H,31,32)/p-1 |
InChI Key |
LKMPWUJPKVOGIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)OCCCCCCCC |
Origin of Product |
United States |
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